molecular formula C14H15N3OS B4847361 N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide

N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide

Cat. No. B4847361
M. Wt: 273.36 g/mol
InChI Key: PRNRDWOFXLJKAW-UHFFFAOYSA-N
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Description

N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide, also known as ATA, is a novel small molecule that has been extensively studied for its potential therapeutic applications in various diseases. ATA is a thiazole-based compound that has shown promising results in preclinical studies for its anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In cancer, N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins. In neurodegenerative disorders, N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide reduces oxidative stress and neuroinflammation through the activation of Nrf2, a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of COX-2, and induce apoptosis in cancer cells. In neurodegenerative disorders, N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to reduce oxidative stress and neuroinflammation, protect neurons from cell death, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. However, there are also some limitations to using N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the research on N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including inflammatory diseases, cancer, and neurodegenerative disorders. Another direction is to improve its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, the mechanism of action of N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide needs to be further elucidated to fully understand its pharmacological effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide in humans.

Scientific Research Applications

N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been extensively studied in preclinical models for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of inflammation, cancer, and neurodegenerative disorders. N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In cancer, N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neurodegenerative disorders, N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

N-[3-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-3-7-15-14-17-13(9-19-14)11-5-4-6-12(8-11)16-10(2)18/h3-6,8-9H,1,7H2,2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNRDWOFXLJKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[2-(prop-2-en-1-ylamino)-1,3-thiazol-4-yl]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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